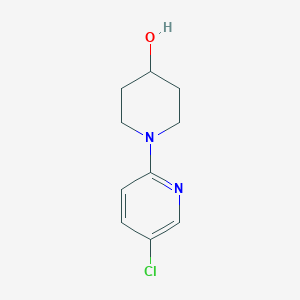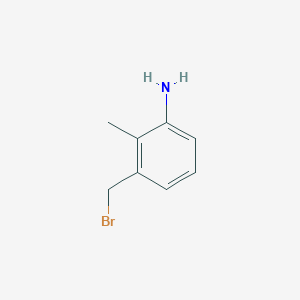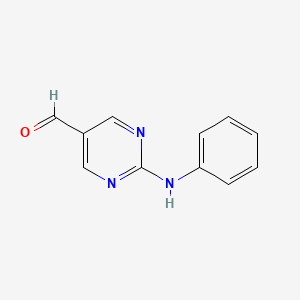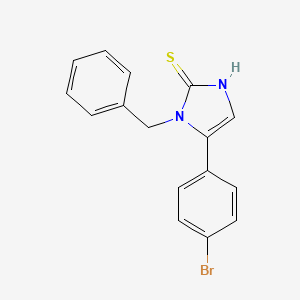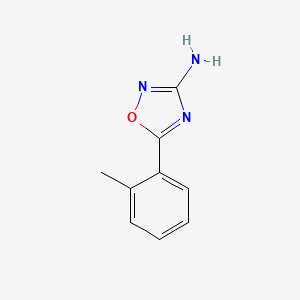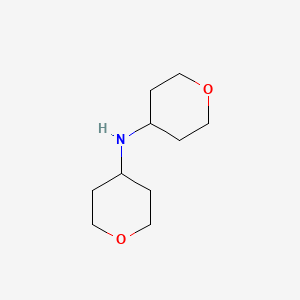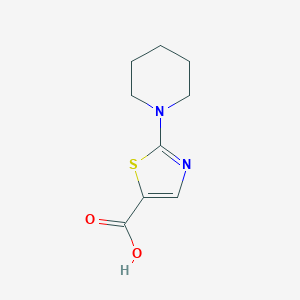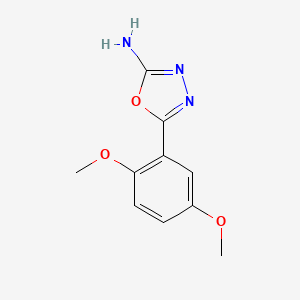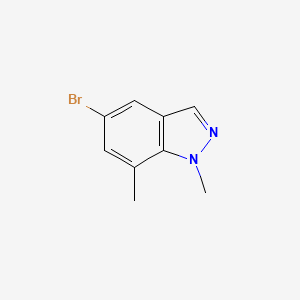
5-Bromo-1,7-dimethyl-1H-indazole
Overview
Description
5-Bromo-1,7-dimethyl-1H-indazole is a useful research compound. Its molecular formula is C9H9BrN2 and its molecular weight is 225.08 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
5-Bromo-1,7-dimethyl-1H-indazole, like many indazole derivatives, is believed to interact with various biological targets. Indazole derivatives have been found to play a significant role in cell biology . They have been used as biologically active compounds for the treatment of various disorders, including cancer . .
Mode of Action
Indazole derivatives are known to interact with their targets in various ways, leading to changes in cellular processes . The specific interactions of this compound with its targets and the resulting changes are areas of ongoing research.
Biochemical Pathways
Indazole derivatives are known to influence various biochemical pathways . The downstream effects of these interactions can vary widely, depending on the specific targets and the cellular context .
Result of Action
Indazole derivatives have been reported to exhibit various biological activities, including anticancer, antimicrobial, and anti-inflammatory effects . The specific effects of this compound would depend on its specific targets and mode of action.
Biochemical Analysis
Biochemical Properties
5-Bromo-1,7-dimethyl-1H-indazole plays a significant role in biochemical reactions, particularly in the modulation of enzyme activities. It interacts with enzymes such as kinases and phosphatases, influencing their catalytic activities. The compound binds to the active sites of these enzymes, altering their conformation and, consequently, their function. Additionally, this compound has been shown to interact with proteins involved in signal transduction pathways, affecting the downstream signaling events .
Cellular Effects
The effects of this compound on various cell types have been extensively studied. In cancer cells, it has been observed to inhibit cell proliferation by interfering with cell cycle progression. This compound affects cell signaling pathways, such as the MAPK and PI3K/Akt pathways, leading to altered gene expression and reduced cellular metabolism . In neuronal cells, this compound has been found to modulate neurotransmitter release, impacting synaptic plasticity and neuronal communication .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with target biomolecules. It acts as an inhibitor of certain kinases by binding to their ATP-binding sites, preventing phosphorylation events essential for signal transduction . This inhibition leads to downstream effects on gene expression, as the phosphorylation state of transcription factors and other regulatory proteins is altered. Additionally, this compound can activate or inhibit enzymes involved in metabolic pathways, further influencing cellular functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard storage conditions, but its activity can degrade over extended periods or under harsh conditions . Long-term studies have shown that prolonged exposure to this compound can lead to adaptive cellular responses, such as upregulation of detoxifying enzymes and changes in cellular metabolism .
Dosage Effects in Animal Models
The effects of this compound vary with dosage in animal models. At low doses, the compound has been found to exert beneficial effects, such as anti-inflammatory and neuroprotective actions . At higher doses, it can induce toxic effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a certain concentration of this compound is required to elicit a measurable biological response .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized by liver enzymes, including cytochrome P450s, which facilitate its breakdown and elimination from the body . The compound can also affect metabolic flux by inhibiting key enzymes in glycolysis and the tricarboxylic acid cycle, leading to altered levels of metabolites .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can diffuse across cell membranes due to its lipophilic nature and is also transported by specific carrier proteins . The compound tends to accumulate in certain tissues, such as the liver and brain, where it exerts its biological effects .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity. It is often found in the cytoplasm and nucleus, where it interacts with enzymes and transcription factors . Post-translational modifications, such as phosphorylation, can influence its localization and function, directing it to specific cellular compartments or organelles.
Properties
IUPAC Name |
5-bromo-1,7-dimethylindazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrN2/c1-6-3-8(10)4-7-5-11-12(2)9(6)7/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKDVGRQGTBBLIS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1N(N=C2)C)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40653352 | |
| Record name | 5-Bromo-1,7-dimethyl-1H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40653352 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1092352-34-5 | |
| Record name | 5-Bromo-1,7-dimethyl-1H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40653352 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

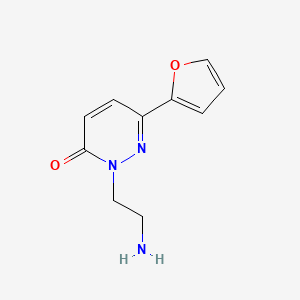
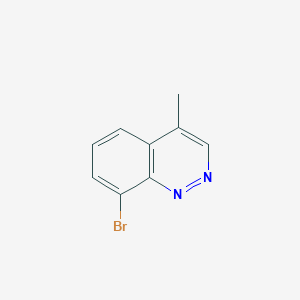
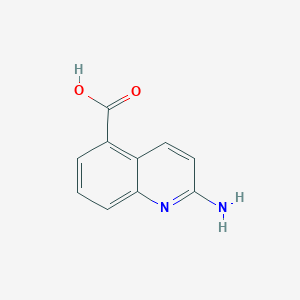
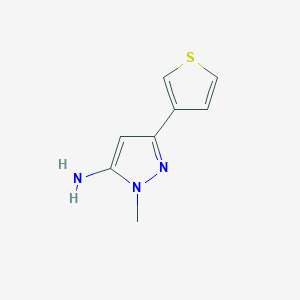
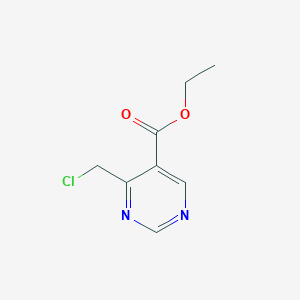
![2-Benzylimidazo[1,2-a]pyridine](/img/structure/B1517345.png)
